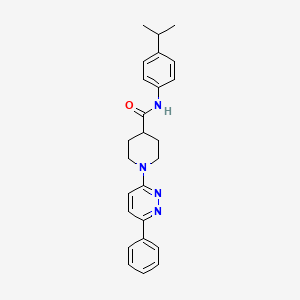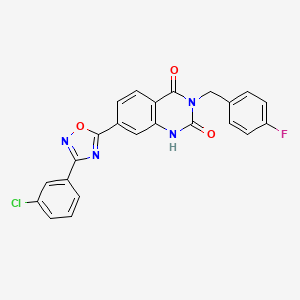
N-(4-isopropylphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Phenylpyridazin-3-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(6-Phenylpyridazin-3-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the phenylpyridazine core, followed by the introduction of the piperidine carboxamide group. Common reaction conditions include the use of catalysts, specific temperature controls, and solvent systems to facilitate the desired transformations. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity, often employing continuous flow techniques and automated synthesis platforms.
Chemical Reactions Analysis
1-(6-Phenylpyridazin-3-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the phenyl or pyridazine rings are replaced by other substituents using reagents like sodium hydride or lithium diisopropylamide.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids and amines.
Scientific Research Applications
1-(6-Phenylpyridazin-3-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(6-Phenylpyridazin-3-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger a cascade of biochemical events, leading to the observed biological effects.
Comparison with Similar Compounds
1-(6-Phenylpyridazin-3-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(6-Phenylpyridazin-3-yl)-N-[4-(methyl)phenyl]piperidine-4-carboxamide: This compound has a similar structure but with a methyl group instead of a propan-2-yl group, which may affect its chemical and biological properties.
1-(6-Phenylpyridazin-3-yl)-N-[4-(ethyl)phenyl]piperidine-4-carboxamide: The presence of an ethyl group can influence the compound’s reactivity and interactions with molecular targets.
1-(6-Phenylpyridazin-3-yl)-N-[4-(tert-butyl)phenyl]piperidine-4-carboxamide: The bulkier tert-butyl group can lead to steric hindrance, affecting the compound’s binding affinity and selectivity.
Properties
Molecular Formula |
C25H28N4O |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-(6-phenylpyridazin-3-yl)-N-(4-propan-2-ylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C25H28N4O/c1-18(2)19-8-10-22(11-9-19)26-25(30)21-14-16-29(17-15-21)24-13-12-23(27-28-24)20-6-4-3-5-7-20/h3-13,18,21H,14-17H2,1-2H3,(H,26,30) |
InChI Key |
KJZUNXBQWQUQEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide](/img/structure/B11272734.png)
![N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide](/img/structure/B11272736.png)
![3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(morpholin-4-yl)quinolin-4(1H)-one](/img/structure/B11272738.png)
![N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B11272745.png)
![2-(4-Ethoxyphenyl)-4-[(3-methoxybenzyl)sulfanyl]pyrazolo[1,5-a]pyrazine](/img/structure/B11272755.png)
![2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-ethyl-N-phenylacetamide](/img/structure/B11272756.png)
![2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B11272759.png)
![1-(2,3-Dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B11272760.png)
![N-(3,4-dimethoxyphenyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B11272762.png)
![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-cyclohexylpropanamide](/img/structure/B11272767.png)
![Ethyl 4-{1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-amido}benzoate](/img/structure/B11272770.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B11272773.png)

